molecular formula C8H10N2O2 B062453 (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one CAS No. 163849-08-9

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

Cat. No. B062453
M. Wt: 166.18 g/mol
InChI Key: ACJNGHUXJVMXRT-LURJTMIESA-N
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Description

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a chiral pyrrolidinone derivative that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Antiviral Research

The compound has been explored for its potential in antiviral research. A related compound, an irreversible inhibitor of human rhinovirus (HRV) 3C protease, demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses in cell-based assays. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming the mechanism of its antiviral activity. Such studies highlight the potential of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one derivatives in the development of new antiviral drugs (Patick et al., 2005).

2. Photoinduced Tautomerization

Investigations into photoinduced tautomerization have utilized derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one to study proton transfer processes. These studies provide insights into excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer, contributing valuable information to the field of photochemistry (Vetokhina et al., 2012).

3. Organocatalytic Processes

Derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been used in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been employed in continuous-flow aldol reactions, demonstrating the potential of these compounds in environmentally benign catalysis (Bortolini et al., 2012).

4. Synthesis of Pyrrolidin-2-ones

The synthesis of 1,5-disubstituted pyrrolidin-2-ones, which include derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, has been explored for their potential in various applications. These compounds are synthesized via nucleophilic substitution, demonstrating the chemical versatility of the parent compound (Katritzky et al., 2000).

5. Anticancer Research

In the search for new anticancer agents, derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been synthesized and tested for their efficacy in experimental models of cancer, including diffuse malignant peritoneal mesothelioma. These compounds have shown promise in reducing cell proliferation and inducing apoptotic responses, suggesting a potential role in cancer therapy (Carbone et al., 2013).

properties

IUPAC Name

(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNGHUXJVMXRT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

CAS RN

163849-08-9
Record name (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
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